molecular formula C10H10N2 B12971407 6,7-Dimethylquinazoline

6,7-Dimethylquinazoline

Cat. No.: B12971407
M. Wt: 158.20 g/mol
InChI Key: CFSCRGIJYMAYAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dimethylquinazoline is a heterocyclic aromatic compound featuring a quinazoline backbone with methyl substituents at positions 6 and 5. Quinazolines are nitrogen-containing bicyclic structures with diverse pharmacological and industrial applications, including roles as kinase inhibitors, antiproliferative agents, and intermediates in organic synthesis .

Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

6,7-dimethylquinazoline

InChI

InChI=1S/C10H10N2/c1-7-3-9-5-11-6-12-10(9)4-8(7)2/h3-6H,1-2H3

InChI Key

CFSCRGIJYMAYAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CN=CN=C2C=C1C

Origin of Product

United States

Preparation Methods

Comparison with Similar Compounds

6,7-Dimethyl-2,4-Quinazolinedione

  • Structure : Contains dione groups at positions 2 and 3.
  • Properties : Increased polarity due to carbonyl groups, altering solubility compared to 6,7-dimethylquinazoline.
  • Applications : Used as a pharmaceutical intermediate, e.g., "Doxazosin Impurity D" in antihypertensive drug synthesis .

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

  • Structure : Chlorine at position 4 and methoxyethoxy groups at 6 and 7.
  • Applications : Intermediate in synthesizing kinase inhibitors; the chloro group enhances electrophilicity for nucleophilic substitution reactions .

6,7-Dimethoxyquinazoline Derivatives

  • Examples: 6,7-Dimethoxy-4-(3-methoxyphenylpiperazin-1-yl)quinazoline: Features a piperazine ring linked to a methoxyphenyl group, enhancing CNS receptor affinity (e.g., serotonin or dopamine receptors) .

Comparative Analysis of Pharmacological Properties

Kinase Inhibition Activity

  • This compound Derivatives: 4-(3-Chloroanilino)-6,7-dimethylquinazoline hydrochloride: Melting point 271–274°C; inhibits CSF-1R tyrosine kinase, relevant for treating proliferative disorders . 4-(1-Naphthylthio)-6,7-dimethylquinazoline hydrochloride: Melting point 204–209°C; exhibits antiproliferative effects in preclinical models .
  • Comparison with 2,4-Dimethylquinazoline: No direct kinase inhibition data available, but its semiochemical role implies distinct biological interactions .

Physicochemical Properties

Compound Substituents Melting Point (°C) Key Applications
This compound 6-CH₃, 7-CH₃ Not reported Intermediate in drug synthesis
2,4-Dimethylquinazoline 2-CH₃, 4-CH₃ 70–72 Semiochemical signaling
6,7-Dimethyl-2,4-quinazolinedione 2,4-dione, 6,7-CH₃ Not reported Pharmaceutical impurity
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline 4-Cl, 6,7-OCH₂CH₂OCH₃ Not reported Kinase inhibitor intermediate

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